2-Nitroaniline;sulfuric acid
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Overview
Description
2-Nitroaniline is an organic compound with the formula H₂NC₆H₄NO₂. It is a derivative of aniline, carrying a nitro functional group in position 2. This compound is primarily used as a precursor to o-phenylenediamine, which is a key component in the synthesis of various pharmaceuticals and dyes .
Preparation Methods
2-Nitroaniline can be synthesized through several methods. One common method involves the reaction of 2-nitrochlorobenzene with ammonia: [ \text{ClC}_6\text{H}_4\text{NO}_2 + 2 \text{NH}_3 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2 + \text{NH}_4\text{Cl} ] Direct nitration of aniline is inefficient due to the production of anilinium. Instead, nitration of acetanilide is preferred, although it yields only traces of the 2-nitro isomer due to steric effects. Sulfonation is often used to block the 4 position, increasing the yield to 56% .
Chemical Reactions Analysis
2-Nitroaniline undergoes various chemical reactions, including:
Reduction: It can be reduced to o-phenylenediamine using reducing agents like sodium borohydride or hydrazine hydrate.
Protonation: The compound can be protonated to form anilinium salts.
Diazotization: Diazotization of 2-nitroaniline yields diazonium derivatives, which are precursors to diazo dyes.
Acetylation: Acetylation of 2-nitroaniline forms 2-nitroacetanilide.
Scientific Research Applications
2-Nitroaniline is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-nitroaniline involves its reduction to o-phenylenediamine, which then participates in various biochemical pathways. The nitro group in 2-nitroaniline is reduced to an amino group, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
2-Nitroaniline is similar to other nitroaniline isomers, such as 3-nitroaniline and 4-nitroaniline. its unique position of the nitro group at the 2-position makes it particularly useful as a precursor to o-phenylenediamine . Other similar compounds include nitrobenzene and nitrotoluene, which also contain nitro groups but differ in their chemical properties and applications .
Properties
CAS No. |
65177-62-0 |
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Molecular Formula |
C12H14N4O8S |
Molecular Weight |
374.33 g/mol |
IUPAC Name |
2-nitroaniline;sulfuric acid |
InChI |
InChI=1S/2C6H6N2O2.H2O4S/c2*7-5-3-1-2-4-6(5)8(9)10;1-5(2,3)4/h2*1-4H,7H2;(H2,1,2,3,4) |
InChI Key |
LXJMEKACLTVBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-].C1=CC=C(C(=C1)N)[N+](=O)[O-].OS(=O)(=O)O |
Origin of Product |
United States |
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